2-[(4-BENZYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
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Overview
Description
2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a triazole ring, a thiophene ring, and a sulfanyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:
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Formation of the Triazole Ring:
- The triazole ring is formed through the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. This is achieved by reacting carboxylic acid hydrazides with aryl isothiocyanates or through a one-pot reaction starting from aromatic amines .
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S-Alkylation:
- The triazole-3-thiol derivative undergoes S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium. This step introduces the sulfanyl group to the triazole ring .
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Reduction:
- The resulting ketone is then reduced to form the final compound. Common reducing agents such as sodium borohydride can be used for this step .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
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Reduction:
- Reduction reactions can target the carbonyl group, converting it to an alcohol.
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Substitution:
- The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology:
- Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents .
Medicine:
- The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
Industry:
Mechanism of Action
The exact mechanism of action for 2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one depends on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The sulfanyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
Comparison:
- Uniqueness: The presence of the thiophene ring and the specific sulfanyl group in 2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one distinguishes it from other triazole derivatives. This unique structure can lead to different biological activities and applications .
Properties
IUPAC Name |
2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-18(19-12-7-13-26-19)15-27-21-23-22-20(17-10-5-2-6-11-17)24(21)14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMDOCMLUHZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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